

A Comparative Guide to Benchmark Calculations for Imidogen's Electronic Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imidogen*

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This guide provides an objective comparison of computational methods used for benchmark calculations of the electronic structure of the **Imidogen** radical (NH). The performance of various theoretical approaches is evaluated against experimental data for key spectroscopic constants. Detailed methodologies for the cited computational experiments are also provided to ensure reproducibility and aid in the selection of appropriate methods for future research.

Data Presentation: A Comparative Analysis of Spectroscopic Constants

The following table summarizes the performance of different computational methods in predicting the spectroscopic constants of the ground electronic state ($X^3\Sigma^-$) of **Imidogen**, with experimental values provided for reference.

Spectroscopic Constant	Experimental Value	MR-ACPF/AVO(8+d)Z[1]	icMRCI-F12/aug-cc-pVQZ-F12[2]
Equilibrium Bond Length (r_e) in Å	1.0362[3]	1.036	Not Reported
Harmonic Vibrational Frequency (ω_e) in cm^{-1}	3282.27[4]	3282.3	Not Reported
Rotational Constant (B_e) in cm^{-1}	16.66792[3]	16.668	Not Reported
Electronic Ground State Energy (T_e) in cm^{-1}	0[3]	0	0
First Excited State (a $^1\Delta$) Energy (T_e) in cm^{-1}	12687.8[3]	Not Reported	Not Reported
Second Excited State (b $^1\Sigma^+$) Energy (T_e) in cm^{-1}	21197[3]	Not Reported	Not Reported

Experimental and Computational Protocols

Experimental Data

The experimental values presented in this guide are sourced from the National Institute of Standards and Technology (NIST) Physics Laboratory and the Computational Chemistry Comparison and Benchmark Database (CCCBDB).[3][4] These values are derived from high-resolution spectroscopic techniques, such as microwave spectroscopy and electronic spectroscopy, which provide highly accurate measurements of molecular properties.

Computational Methodologies

The theoretical data presented is based on high-level ab initio calculations. A detailed description of these methods is provided below to allow for a comprehensive understanding of their application.

Multireference Averaged Coupled-Pair Functional (MR-ACPF)

The MR-ACPF calculations were performed to determine the ground-state potential energy function of **Imidogen**.^[1] This method is a size-extensive modification of the multireference configuration interaction (MRCI) approach, designed to provide accurate results for molecules with significant multireference character.

- Software: Not explicitly stated, but common quantum chemistry packages for such calculations include MOLPRO, GAMESS, or COLUMBUS.
- Basis Set: Correlation-consistent core-valence basis sets up to octuple-zeta quality (cc-pCV8Z) were employed.^[1]
- Active Space: The complete active space self-consistent field (CASSCF) method was used to generate the reference wave function. The active space consisted of the N 2s, 2p and H 1s orbitals.
- Corrections: Scalar relativistic, adiabatic, and nonadiabatic corrections were included to achieve "spectroscopic" accuracy.^[1]

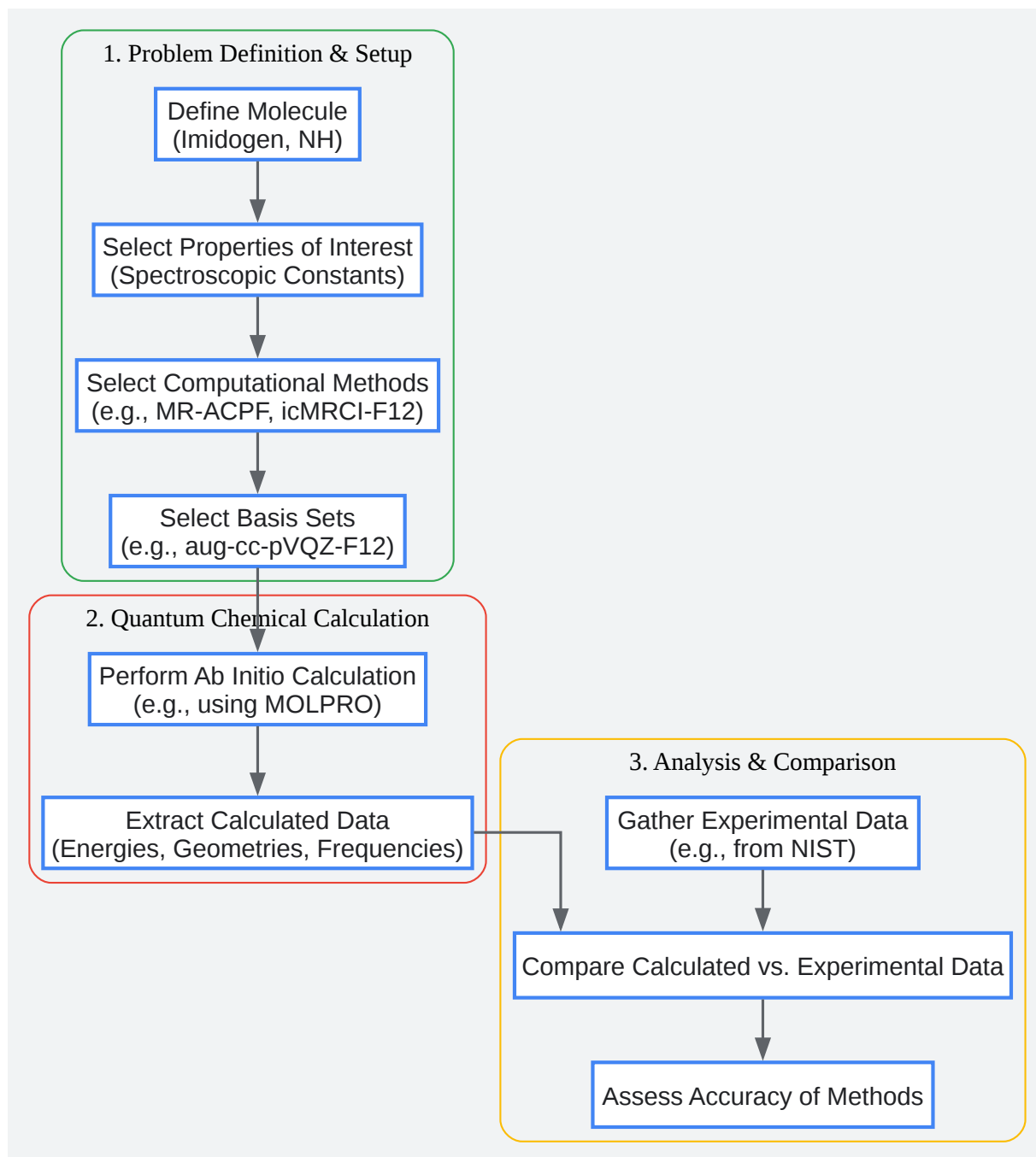
Internally Contracted Multireference Configuration Interaction with F12 correction (icMRCI-F12)

The icMRCI-F12 method was utilized to calculate the potential energy curve and permanent dipole moment of **Imidogen**.^[2] This explicitly correlated method accelerates the convergence of the calculated properties with respect to the basis set size.

- Software: The MOLPRO package was used for these quantum chemical calculations.^[2]
- Basis Set: The aug-cc-pVQZ-F12 basis set was employed.^[2]
- Symmetry: Calculations were carried out in the C_{2v} symmetry group.^[2]
- Active Space: The molecular orbitals were constructed using the state-averaged complete active space self-consistent field (CASSCF) method with an active space comprising eight electrons in ten orbitals (5a₁, 2b₁, 2b₂, 1a₂).^[2]

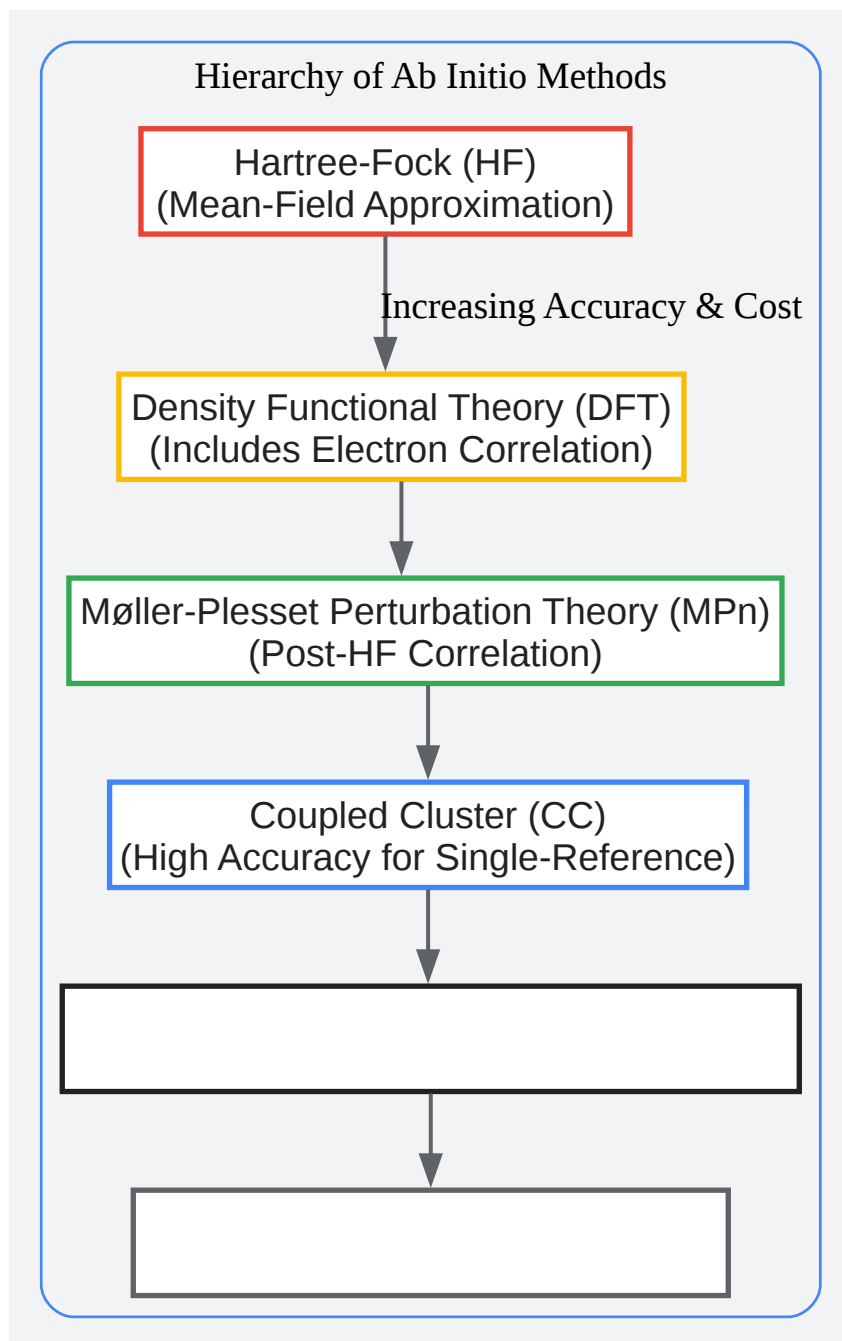
Visualizing Computational Workflows and Methodologies

To further clarify the processes involved in benchmark electronic structure calculations, the following diagrams have been generated.



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Workflow for a typical benchmark electronic structure calculation.



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